molecular formula C13H9ClOS B1487497 4-(2-Chlorophenylthio)benzaldehyde CAS No. 1065075-42-4

4-(2-Chlorophenylthio)benzaldehyde

Cat. No.: B1487497
CAS No.: 1065075-42-4
M. Wt: 248.73 g/mol
InChI Key: NCKHNXYXXWZBMO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenylthio)benzaldehyde is a useful research compound. Its molecular formula is C13H9ClOS and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Biological Activity

Overview

4-(2-Chlorophenylthio)benzaldehyde, with the chemical formula C13H9ClS, is a compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenylthio group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9ClS
  • CAS Number : 1065075-42-4
  • Canonical SMILES : ClC1=CC=C(C=C1)SC2=CC=CC=C2C=O

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioether compounds can inhibit bacterial growth, suggesting that the thio group may enhance this activity due to its electron-donating properties. A study highlighted the synthesis of thioaminals from benzaldehyde derivatives, revealing that electron-rich aromatic aldehydes yield better results in antimicrobial assays .

Anticancer Activity

The compound has been investigated for its anticancer properties. Analogous compounds have shown the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, particularly those linked to cancer proliferation.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Interaction with Cellular Targets : The chlorophenylthio group may facilitate interactions with cellular targets such as membrane receptors or enzymes.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thioether compounds, including derivatives of benzaldehyde. Results indicated that this compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines treated with this compound demonstrated a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobial25
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amineAnticancer15
5-arylmethylidenethiazolidin-4-oneAntifungal30

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKHNXYXXWZBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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